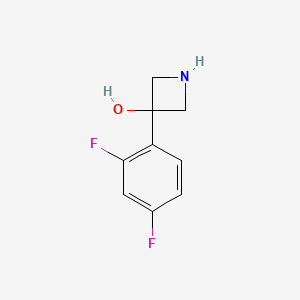

3-(2,4-Difluorophenyl)azetidin-3-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(2,4-difluorophenyl)azetidin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO/c10-6-1-2-7(8(11)3-6)9(13)4-12-5-9/h1-3,12-13H,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZKVINDLBDBCLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)(C2=C(C=C(C=C2)F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 2,4 Difluorophenyl Azetidin 3 Ol and Analogous Azetidinols

General Strategies for Azetidine (B1206935) Ring Construction

The formation of the azetidine ring can be accomplished through several general strategies, primarily involving the formation of a carbon-nitrogen bond to close the four-membered ring. These methods often utilize readily available starting materials and proceed through key intermediates that facilitate the cyclization process.

Cyclization Reactions for Four-Membered Heterocycle Formation

Intramolecular cyclization reactions are a cornerstone of azetidine synthesis. These methods typically involve the formation of a key bond (usually C-N) from a linear precursor, leading to the desired four-membered ring system.

The intramolecular cyclization of precursors containing sulfonates and sulfonamides is a robust method for constructing the azetidine ring. This strategy relies on the good leaving group ability of sulfonates (e.g., mesylates, tosylates) and the nucleophilicity of the nitrogen atom in a sulfonamide. In a typical sequence, a γ-amino alcohol is converted to a γ-sulfonamido alcohol. The hydroxyl group is then activated, often by conversion to a sulfonate ester. Subsequent intramolecular nucleophilic attack by the sulfonamide nitrogen displaces the sulfonate leaving group, forming the N-sulfonylated azetidine ring. frontiersin.org This approach offers good control over stereochemistry and is compatible with a variety of functional groups.

For instance, the synthesis of N-arenesulfonylazetidines can be achieved through a one-pot reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide. organic-chemistry.org Additionally, new series of N-(4-aryl-3-chloro-2-oxoazetidin-1-yl)aminoacetyl sulfonamides have been synthesized, demonstrating the utility of sulfonamide chemistry in accessing functionalized azetidines. nih.gov

| Starting Material | Reagents | Product | Key Transformation |

| γ-Amino alcohol | Sulfonyl chloride, Activating agent (e.g., MsCl), Base | N-Sulfonylazetidine | Intramolecular cyclization via nucleophilic substitution |

| 1-Arenesulfonylaziridine | Dimethylsulfoxonium methylide | 1-Arenesulfonylazetidine | Ring expansion |

β-Amino alcohols are versatile and readily available starting materials for the synthesis of azetidines. mdpi.comresearchgate.net The general strategy involves the conversion of the hydroxyl group into a good leaving group, followed by intramolecular cyclization through nucleophilic attack by the amino group. This process is often facilitated by a base to deprotonate the amine, enhancing its nucleophilicity.

A common approach involves the mesylation or tosylation of the hydroxyl group of a protected β-amino alcohol. Treatment with a base then induces the intramolecular SN2 reaction to form the azetidine ring. organic-chemistry.org This method has been successfully applied to the synthesis of a variety of substituted azetidines. For example, enantiopure β-amino alcohols can be used to synthesize structurally constrained azetidine cycles through a base-induced ring closure. mdpi.comresearchgate.net

| Precursor | Key Reaction | Resulting Heterocycle |

| β-Amino alcohol | Activation of hydroxyl group, intramolecular nucleophilic substitution | Azetidine |

Furthermore, diversely substituted N-aryl-2-cyanoazetidines can be prepared in high yields from β-amino alcohols in enantiomerically pure form through a three-step sequence involving copper-catalyzed N-arylation, N-cyanomethylation, and a one-pot mesylation followed by base-induced ring closure. organic-chemistry.org

Cycloaddition Approaches to Azetidines

Cycloaddition reactions, particularly [2+2] cycloadditions, provide a direct and efficient route to the azetidine core. These reactions involve the combination of two unsaturated molecules (or parts of the same molecule) to form a four-membered ring.

The [2+2] cycloaddition of a ketene and an imine, known as the Staudinger synthesis, is a classic and highly versatile method for the synthesis of β-lactams (azetidin-2-ones), which are valuable precursors to azetidines. mdpi.comresearchgate.netresearchgate.net Ketenes are often generated in situ from acyl chlorides in the presence of a tertiary amine. mdpi.com The subsequent cycloaddition with an imine leads to the formation of the β-lactam ring. The stereochemical outcome of the Staudinger reaction is influenced by the nature of the imine and the reaction conditions. researchgate.net

Another significant [2+2] cycloaddition approach is the aza Paternò-Büchi reaction, which involves the photochemical cycloaddition of an imine and an alkene. nih.govrsc.org This method is one of the most efficient ways to synthesize functionalized azetidines. nih.gov Recent advancements have led to the development of visible light-mediated aza Paternò-Büchi reactions, which offer milder reaction conditions and broader substrate scope. chemrxiv.orgresearchgate.netchemrxiv.orgnih.gov These reactions can utilize reactive intermediates like glyoxylate oximes, activated via triplet energy transfer, to produce highly functionalized azetidines from readily available precursors. chemrxiv.org

| Reaction Type | Reactants | Product |

| Staudinger Synthesis | Ketene + Imine | β-Lactam (Azetidin-2-one) |

| Aza Paternò-Büchi Reaction | Imine + Alkene | Azetidine |

Aza-Paternò-Büchi Reaction and Photochemical Strategies

Photochemical methods offer a powerful and direct means to construct the strained azetidine ring system, often proceeding with high atom economy. The aza-Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a primary example of this strategy. justia.comgoogleapis.comnih.gov This reaction has been explored for the synthesis of a variety of functionalized azetidines. researchgate.net However, its application has faced challenges, such as competing E/Z isomerization of acyclic imines. googleapis.com Recent advancements have focused on overcoming these limitations. For instance, visible-light-mediated aza-Paternò-Büchi reactions have been developed using triplet energy transfer catalysis, which successfully employs acyclic oximes as imine surrogates to react with alkenes, expanding the reaction's scope. google.combeilstein-journals.org In one notable example, an intermolecular [2+2] photocycloaddition of 2-isoxazoline-3-carboxylates with alkenes was achieved using an Iridium(III) photocatalyst under visible light, providing a novel route to the azetidine core. researchgate.net

Beyond the aza-Paternò-Büchi reaction, other photochemical strategies have been effectively employed. The Norrish-Yang cyclization, an intramolecular hydrogen abstraction by an excited carbonyl group, has been adapted for the synthesis of 3-hydroxyazetidines. researchgate.netnih.gov This reaction typically starts from α-amino ketones. A photo-flow process has been devised for the Norrish-Yang cyclization, which allows for the synthesis of 3-hydroxyazetidines on a multi-gram scale with short residence times and high reproducibility. researchgate.netnih.gov This approach combines photochemical ring closure with the principle of strain-release, where the photogenerated, strained azetidinols can serve as intermediates for further functionalization through ring-opening reactions. nih.govcphi-online.com

| Method | Reactants | Key Features | Typical Conditions | Reference |

|---|---|---|---|---|

| Aza-Paternò-Büchi | Imine (or equivalent) + Alkene | Direct [2+2] cycloaddition; atom economical. | UV irradiation or visible light with photocatalyst (e.g., Ir(III) complexes). | googleapis.comresearchgate.net |

| Norrish-Yang Cyclization | α-Amino ketone | Intramolecular cyclization; suitable for 3-hydroxyazetidines; scalable in flow reactors. | UV irradiation, often in solvents like acetonitrile or acetone. | researchgate.netnih.gov |

Ring Contraction and Ring Expansion Methodologies

Ring contraction and expansion reactions provide elegant pathways to the azetidine scaffold from more readily available cyclic precursors. These methods leverage the release or alteration of ring strain to drive the formation of the desired four-membered ring.

Ring Contraction: A notable ring contraction strategy involves the conversion of five-membered pyrrolidinones into azetidines. A simple and robust one-pot method has been developed for the synthesis of α-carbonylated N-sulfonylazetidines from α-bromo N-sulfonylpyrrolidinones. google.comgoogle.com The proposed mechanism involves a nucleophilic addition to the amide carbonyl, followed by an intramolecular SN2 cyclization that results in the formal ring contraction. researchgate.net This reaction proceeds efficiently in the presence of a base like potassium carbonate and can incorporate various nucleophiles, such as alcohols and anilines, to generate diverse azetidine derivatives. google.comfrontiersin.org

Ring Expansion: Conversely, ring expansion of three-membered aziridines offers a direct route to azetidines. One approach involves the reaction of N-arenesulfonylaziridines with dimethylsulfoxonium methylide, which generates the corresponding azetidines in a one-pot reaction. frontiersin.org More advanced strategies utilize transition metal catalysis or biocatalysis. For example, a formal [3+1] ring expansion of strained bicyclic methylene aziridines can be achieved using rhodium-bound carbenes, yielding highly substituted methylene azetidines with excellent stereoselectivity. nih.gov Furthermore, engineered cytochrome P450 enzymes have been shown to catalyze the enantioselective one-carbon ring expansion of aziridines to azetidines. nih.govgoogle.com This biocatalytic transformation proceeds via a google.comgoogle.com-Stevens rearrangement of an intermediate ammonium ylide, overcoming the competing and often favored cheletropic extrusion pathway. nih.gov

| Method | Starting Material | Key Reagents/Catalysts | Product Type | Reference |

|---|---|---|---|---|

| Ring Contraction | α-Bromo N-sulfonylpyrrolidinone | K₂CO₃, Nucleophile (e.g., MeOH) | α-Carbonylated N-sulfonylazetidine | researchgate.netgoogle.com |

| Ring Expansion | Methylene aziridine (B145994) | Diazoacetate, Rhodium(II) catalyst | Methylene azetidine | nih.gov |

| Biocatalytic Ring Expansion | Aziridine | Engineered Cytochrome P450, Diazo compound | Chiral azetidine | nih.govgoogle.com |

Transformations and Functionalization of Pre-formed Azetidine Scaffolds

Constructing the azetidine ring first, followed by functionalization, is a common and versatile approach. This allows for the introduction of a wide array of substituents onto the core scaffold.

The reduction of the carbonyl group in azetidin-2-ones, also known as β-lactams, is a well-established method for preparing the corresponding azetidines. justia.com β-Lactams are readily accessible through various methods, most notably the Staudinger ketene-imine cycloaddition. google.com The subsequent reduction provides direct access to the saturated azetidine ring. Various reducing agents can be employed for this transformation, with hydroalanes being particularly effective. This method is a reliable route for obtaining the core azetidine structure, which can then undergo further derivatization.

The aza-Michael addition is a powerful C-N bond-forming reaction that can be used to introduce substituents at the C3-position of the azetidine ring. google.com This strategy has been successfully applied to prepare novel heterocyclic amino acid derivatives. The synthesis typically begins with an N-protected azetidin-3-one, which is converted into an α,β-unsaturated ester, such as (N-Boc-azetidin-3-ylidene)acetate, via a Horner-Wadsworth-Emmons reaction. This Michael acceptor can then react with a variety of nitrogen nucleophiles, including aliphatic and aromatic heterocyclic amines, to yield functionalized 3-substituted azetidines. google.com The reaction is often catalyzed by a base like DBU and provides a versatile route to complex azetidine-containing building blocks. google.com

The inherent ring strain of azetidines (approx. 25.4 kcal/mol) makes them susceptible to nucleophilic attack, leading to either substitution or ring-opening, which can be exploited for derivatization. researchgate.net The electrophilicity of the ring can be enhanced by converting the azetidine into an azetidinium salt, for example, by reaction with alkyl halides or chloroformates. google.com These activated intermediates readily undergo regioselective and stereoselective ring-opening upon treatment with various nucleophiles, producing functionalized linear amines. cphi-online.comgoogle.com The regioselectivity of the nucleophilic attack is influenced by both steric and electronic factors of the substituents on the azetidine ring. cphi-online.com For derivatization without ring cleavage, nucleophilic substitution at a functionalized C3-position (e.g., displacing a leaving group like a mesylate) is a common strategy to introduce new substituents.

Specific Synthetic Routes and Process Optimization for 3-(2,4-Difluorophenyl)azetidin-3-ol

While a variety of methods exist for the synthesis of analogous 3-aryl-azetidinols, a specific, peer-reviewed synthetic procedure for this compound is not extensively documented in the public literature. However, a highly plausible and efficient route can be designed based on well-established organometallic addition to a key azetidine precursor.

The most direct synthetic approach involves the nucleophilic addition of a 2,4-difluorophenyl organometallic reagent to a protected azetidin-3-one. The common starting material for this synthesis is 1-Boc-azetidin-3-one, which is commercially available or can be prepared by oxidation of 1-Boc-azetidin-3-ol. frontiersin.org The organometallic reagent is typically a Grignard reagent, (2,4-difluorophenyl)magnesium bromide, prepared from 1-bromo-2,4-difluorobenzene and magnesium turnings.

The proposed synthetic sequence is as follows:

Grignard Reaction: 1-Boc-azetidin-3-one is reacted with (2,4-difluorophenyl)magnesium bromide in an anhydrous aprotic solvent, such as tetrahydrofuran (THF) or diethyl ether, typically at low temperatures (e.g., 0 °C to -78 °C) to control reactivity. This reaction forms the tertiary alcohol, 1-Boc-3-(2,4-difluorophenyl)azetidin-3-ol.

Deprotection: The tert-butoxycarbonyl (Boc) protecting group is subsequently removed under acidic conditions. Treatment with an acid like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM) or hydrogen chloride (HCl) in an alcohol or ether effectively cleaves the Boc group to yield the final product, this compound.

Process Optimization: For a safe, scalable, and efficient synthesis, several parameters of the Grignard reaction step would require optimization:

Temperature Control: Grignard additions to ketones are exothermic. Maintaining a low temperature during the addition of the reagent is crucial to prevent side reactions and ensure the stability of the azetidine ring.

Solvent Selection: The choice of solvent (e.g., THF, 2-MeTHF) can influence the solubility of reagents and the stability of the Grignard reagent. Green solvents like 2-MeTHF are increasingly preferred for industrial processes.

Rate of Addition: Slow, controlled addition of the Grignard reagent to the ketone solution is necessary to manage the reaction exotherm and minimize the formation of impurities.

Work-up Procedure: Careful quenching of the reaction, typically with a saturated aqueous solution of ammonium chloride, is required to protonate the intermediate alkoxide and dissolve magnesium salts without compromising the acid-sensitive azetidine product.

This synthetic strategy, leveraging a key organometallic addition to a readily available azetidinone precursor, represents the most logical and industrially viable route to this compound.

Synthesis of the Azetidin-3-ol (B1332694) Core

The foundational azetidin-3-ol core is a versatile intermediate. chemicalbook.com Its synthesis often begins with commercially available starting materials, which undergo a series of reactions to form the strained four-membered ring. A common precursor is N-Boc-3-azetidinone (tert-butyl 3-oxoazetidine-1-carboxylate), which is prepared from N-Boc-3-hydroxyazetidine through oxidation. chemicalbook.com

Key synthetic strategies for the azetidin-3-ol core include:

Intramolecular Cyclization: Many syntheses rely on intramolecular SN2 reactions where a nitrogen atom attacks a carbon with a suitable leaving group (like a halide or mesylate) to form the azetidine ring. nih.gov An optimized, industrially applicable process for 1-benzylazetidin-3-ol, a precursor to azetidin-3-ol hydrochloride, has been developed from benzylamine and epichlorohydrin. researchgate.net

Modified Gaertner Procedure: A modified procedure from Gaertner provides a pathway to azetidinols, though older methods based on mesylate displacement often suffered from poor yields and the formation of side products. google.com

From Epoxy Amines: Lanthanide(III) triflates, such as La(OTf)₃, have been shown to catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines, yielding substituted azetidines with high efficiency. nih.gov

The choice of nitrogen protecting group is crucial. The tert-butoxycarbonyl (Boc) group is frequently used due to its stability and ease of removal under acidic conditions. chemicalbook.com For instance, azetidin-3-ol can be obtained from 1-N-Boc-3-hydroxyazetidine by treatment with trifluoroacetic acid in dichloromethane. chemicalbook.com

Methods for Introducing the 2,4-Difluorophenyl Moiety at C-3

The introduction of the 2,4-difluorophenyl group at the C-3 position is typically achieved through the nucleophilic addition of an organometallic reagent to an N-protected azetidin-3-one. The most common method involves a Grignard reaction.

Grignard Reaction: The synthesis starts with the preparation of the Grignard reagent, 2,4-difluorophenylmagnesium bromide, from 1-bromo-2,4-difluorobenzene and magnesium turnings. This reagent is then added to a solution of N-Boc-3-azetidinone, typically in an anhydrous ether solvent like tetrahydrofuran (THF) at low temperatures (e.g., 0°C to room temperature). ambeed.comuni-muenchen.de The reaction proceeds as a nucleophilic attack on the carbonyl carbon of the azetidinone, followed by an aqueous workup to yield N-Boc-3-(2,4-difluorophenyl)azetidin-3-ol. The Boc protecting group can then be removed if the free amine is desired.

A general representation of this reaction is shown below:

1-Boc-azetidin-3-one + (2,4-difluorophenyl)MgBr → 1-Boc-3-(2,4-difluorophenyl)azetidin-3-ol

This method is effective for a wide range of aryl Grignard reagents, making it a versatile approach for generating libraries of 3-aryl-azetidinol compounds. uni-muenchen.de

Synthesis and Characterization of Related Difluorophenyl Azetidinols (e.g., 3-(2,6-Difluorophenyl)azetidin-3-ol HCl)

The synthesis of analogous compounds, such as 3-(2,6-difluorophenyl)azetidin-3-ol hydrochloride, follows a similar pathway. The primary difference lies in the Grignard reagent used, which would be (2,6-difluorophenyl)magnesium bromide. The subsequent reaction with N-Boc-3-azetidinone and deprotection with an acid like HCl would furnish the final hydrochloride salt. The characterization of these compounds is essential to confirm their structure and purity.

Table 1: Characterization Data for a Representative Analogous Compound

| Compound Name | CAS Number | Molecular Formula | Molecular Weight |

|---|

This data is based on publicly available chemical database information for the hydrochloride salt of the 2,6-difluoro isomer. chemicalbook.com

Stereoselective Construction and Enantioselective Approaches

Achieving stereoselectivity in the synthesis of 3-substituted azetidinols is a significant challenge and an area of active research. Enantiomerically pure products are often required for pharmaceutical applications.

Key strategies include:

Chiral Precursors: A powerful method involves starting with chiral precursors. For example, a flexible synthesis of chiral azetidin-3-ones has been developed using a gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides. nih.govnih.gov These chiral azetidin-3-ones can then undergo diastereoselective addition of Grignard reagents to produce chiral azetidinols. The use of chiral tert-butanesulfinamide as a chiral auxiliary has proven effective in establishing the desired stereochemistry. nih.govnih.gov

Stereoselective Reduction: The stereoselective reduction of a prochiral azetidin-2-one (B1220530) to form a trans-azetidine using sodium borohydride has been reported. rsc.org Similar principles of substrate-controlled reduction could be applied to azetidin-3-one derivatives.

Catalytic Asymmetric Addition: The development of catalytic enantioselective additions of organometallic reagents to ketimines and related ketones is a major goal. nih.gov While direct application to azetidin-3-ones is still an emerging area, copper-catalyzed asymmetric conjugate additions of Grignard reagents to other systems have shown high enantioselectivity. rsc.orgrug.nl Such catalyst systems, potentially using chiral diphosphine ligands, could be adapted for the enantioselective arylation of azetidin-3-one.

A recently developed three-step method harnesses chiral tert-butanesulfinamides for the stereoselective preparation of C2-substituted azetidines, demonstrating the utility of this approach for generating enantiopure products. acs.org

Exploration of Reaction Conditions and Catalyst Systems for Yield and Selectivity

The efficiency and selectivity of the synthesis of 3-aryl-azetidinols are highly dependent on the reaction conditions and the catalyst systems employed. Optimization of these parameters is crucial for maximizing yield and minimizing side products.

For the Azetidin-3-one Core Synthesis: In the gold-catalyzed synthesis of azetidin-3-ones, various parameters were optimized. The choice of the gold catalyst, the oxidant (N-oxide), and the presence of acid additives were all found to significantly impact the reaction yield.

Table 2: Optimization of Gold-Catalyzed Azetidin-3-one Synthesis

| Entry | Catalyst | Oxidant | Additive | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | IPrAuCl/AgOTf | Pyridine N-oxide | MsOH | DCE | 60 | 28 |

| 2 | IPrAuCl/AgOTf | 2,6-Dibromopyridine N-oxide | MsOH | DCE | 60 | 65 |

| 3 | BrettPhosAuNTf₂ | 2,6-Dibromopyridine N-oxide | MsOH | DCE | 60 | 75 |

Data adapted from a study on the synthesis of chiral azetidin-3-ones. nih.gov As shown, changing the ligand on the gold catalyst from IPr to the bulkier BrettPhos and removing the methanesulfonic acid (MsOH) additive led to a significant improvement in yield. nih.gov

For the Grignard Addition Step: The conditions for the Grignard addition to the azetidin-3-one are also critical.

Solvent and Temperature: Anhydrous solvents like THF or diethyl ether are necessary to prevent quenching the highly reactive Grignard reagent. The reaction is typically run at low temperatures (-78°C to 0°C) to control reactivity and improve selectivity. nih.gov

Lewis Acids: In some catalytic systems involving Grignard reagents, the addition of a Lewis acid can enhance the reactivity of the substrate. rug.nl

Catalyst System: For enantioselective additions, the choice of metal catalyst (often copper) and the chiral ligand is paramount. nih.gov The ligand structure can create a chiral environment around the metal center, directing the approach of the nucleophile to one face of the ketone, resulting in one enantiomer being formed preferentially.

Structure Activity Relationship Sar Studies of Difluorophenyl Azetidinol Derivatives

Influence of Azetidine (B1206935) Ring Conformation and Rigidity on Molecular Interactions

The azetidine ring, a four-membered nitrogen-containing heterocycle, serves as a crucial scaffold in many biologically active compounds. Its significance lies in its unique combination of rigidity and three-dimensional character, which distinguishes it from more flexible (e.g., pyrrolidine) or more strained (e.g., aziridine) ring systems. researchgate.netresearchgate.netmdpi.com

The inherent strain of the azetidine ring is approximately 25.4 kcal/mol, which is less than that of an aziridine (B145994) ring but significantly more than a five-membered pyrrolidine (B122466) ring. researchgate.net This moderate strain makes the ring stable enough for handling and formulation while allowing for unique reactivity under specific conditions. researchgate.netmdpi.com The rigidity of the azetidine scaffold provides a well-defined conformational arrangement of its substituents, which can lead to more precise and productive interactions with protein targets. researchgate.net This constrained geometry reduces the entropic penalty upon binding to a receptor, potentially increasing ligand efficiency and binding affinity. researchgate.net

Furthermore, the puckered conformation of the azetidine ring can be influenced by its substituents. For instance, the presence of highly polarized bonds, such as a carbon-fluorine (C-F) bond, can have a dramatic impact on the ring's conformation through electrostatic and hyperconjugative effects. ijsr.net This allows for the rational design of analogues where the ring pucker is fine-tuned to optimize interactions within a biological target's binding site. The nitrogen atom within the ring also provides a key site for synthetic modification and can act as a basic center, influencing solubility and potential ionic interactions. researchgate.net

Role of the Hydroxyl Group at C-3 in Ligand-Target Binding

The hydroxyl (-OH) group located at the C-3 position of the azetidine ring, particularly when paired with an aryl substituent at the same carbon, plays a pivotal role in mediating interactions with biological targets. This functional group can act as both a hydrogen bond donor and acceptor, allowing it to form strong, directional interactions with amino acid residues in a receptor's binding pocket, such as glutamine, aspartate, or serine. nih.gov

Impact of the Difluorophenyl Substitution Pattern (2,4- vs. 2,6-difluoro) on Activity Profile

The substitution pattern of the fluorine atoms on the phenyl ring is a critical determinant of the molecule's electronic and conformational properties, which in turn affects its biological activity profile. While direct comparative studies between 2,4-difluoro and 2,6-difluoro isomers of 3-phenylazetidin-3-ol (B2517403) were not prevalent in the reviewed literature, the principles of medicinal chemistry allow for an analysis of their potential differences.

The 2,4-difluoro substitution pattern creates an asymmetric electronic environment on the phenyl ring. The fluorine at position 2 exerts a strong electron-withdrawing inductive effect and a weaker mesomeric effect, while the fluorine at position 4 exerts both strong inductive and mesomeric electron-withdrawing effects. This pattern can influence the molecule's dipole moment and its ability to participate in specific interactions, such as halogen bonding or dipole-dipole interactions, with a target protein.

Studies on other heterocyclic systems have shown that the position of halogen substituents on a phenyl ring is crucial for activity. For instance, in a series of quinazolinone derivatives, the presence and position of halogen atoms could significantly modulate antimicrobial activity. acgpubs.org Similarly, for some azetidinone derivatives, a 3,4-dichloro substitution on the phenyl ring resulted in potent anticancer activity. ijsr.net This highlights that the specific placement of electron-withdrawing groups on the aryl moiety is a key factor in determining the biological profile.

Systematic Analysis of Substituent Effects on the Azetidine Nitrogen (N-1) and Carbon Atoms (C-2, C-4) on Biological Activity

Modification of the azetidine ring at the N-1 nitrogen and the C-2 and C-4 carbons provides a powerful avenue for modulating biological activity.

Substitutions at the Azetidine Nitrogen (N-1): The nitrogen atom is the most common site for synthetic modification. Its basicity and nucleophilicity allow for the introduction of a wide variety of substituents, which can influence the molecule's lipophilicity, polarity, and steric profile.

In a study of azetidine derivatives as GABA uptake inhibitors, N-alkylation with large, lipophilic moieties was shown to be critical for high potency. Unsubstituted azetidines showed low affinity, but the introduction of groups like a 4,4-diphenylbutenyl or a 4,4-bis(3-methyl-2-thienyl)butenyl moiety at the N-1 position led to compounds with high potency at the GAT-1 transporter. nih.gov This demonstrates that the N-1 substituent can access and interact with specific hydrophobic pockets within the target protein.

| Compound | N-1 Substituent (R) | GAT-1 IC50 (µM) |

|---|---|---|

| 1 | -H | >100 |

| 2 | -(CH2)2-O-Trityl | >100 |

| 3 | -CH=CH-CH(Ph)2 | 2.83 |

| 4 | -CH=CH-CH(3-Me-Thienyl)2 | 2.01 |

Substitutions at Carbon Atoms (C-2, C-4): Information regarding substitutions at the C-2 and C-4 positions of 3-phenylazetidinol derivatives is less common. However, studies on related heterocycles suggest that such modifications would have a significant steric and electronic impact. In pyrrolidines, substitution at the 2-position was found to have a major impact on the ratio of regioisomers in subsequent reactions. nih.gov Introducing substituents on the azetidine ring backbone can alter the ring's pucker and restrict its conformational flexibility, potentially pre-organizing the molecule for optimal binding. Such substitutions can also introduce new interaction points or block unfavorable interactions with the target.

The introduction of electron-withdrawing groups (EWGs) on substituents attached to the azetidine scaffold, particularly on aryl rings, is a common strategy to enhance biological activity. EWGs can increase a molecule's potency through several mechanisms, including enhancing lipophilicity, modulating the electronics of nearby functional groups, and participating in specific binding interactions like halogen or hydrogen bonds.

In a study of substituted phenyl azetidin-2-one (B1220530) sulphonyl derivatives, compounds bearing EWGs showed the highest antimicrobial activity. mdpi.com Similarly, research on phenothiazine-based azetidinones revealed that compounds with nitro or chloro phenyl groups (both containing EWGs) were particularly potent. ijsr.net This trend is also observed in other heterocyclic systems; for example, thiazole (B1198619) derivatives with electron-withdrawing fluoro and nitro groups on a phenyl ring showed remarkably enhanced antibacterial activity. Current time information in Hyderabad, IN. This effect is often attributed to increased lipophilicity, which can facilitate passage through biological membranes to reach the target site. Current time information in Hyderabad, IN. Furthermore, EWGs like fluorine can form strong halogen bonds with electron-rich atoms in a protein's active site, contributing significantly to binding affinity. researchgate.net

Both steric bulk and electronic properties of substituents are critical factors that govern the SAR of azetidine derivatives.

Steric Contributions: The size and shape of substituents can dictate how a molecule fits into its binding site. In some cases, larger, bulky groups can create favorable van der Waals interactions, while in others, they can cause steric clashes that reduce affinity. For a series of phenyl ketone derivatives, the isomeric nature of a butyl substitution had a profound impact on potency, with isobutyl groups leading to stronger activity than n-butyl or the bulkier tert-butyl groups, highlighting a specific steric requirement for the binding pocket. The synthesis of azetidines itself can be hindered by sterically demanding substrates, indicating the significant role of steric effects in the chemistry of this ring system.

Electronic Contributions: The electronic nature of substituents influences the distribution of charge across the molecule, affecting its polarity, pKa, and ability to form electrostatic interactions. As discussed, electron-withdrawing groups often enhance activity. mdpi.comCurrent time information in Hyderabad, IN. Conversely, electron-donating groups can also be beneficial, depending on the target. For example, on some N-heterocycles, both electron-donating and electron-withdrawing groups were well-tolerated, suggesting the binding site could accommodate a range of electronic environments. nih.gov The interplay between a substituent's steric and electronic properties is complex, and optimizing activity often requires a careful balance of both factors.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Azetidinone and Azetidine Compounds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are invaluable for predicting the activity of novel compounds, optimizing lead structures, and gaining insight into the molecular properties that drive potency.

For azetidine and azetidinone compounds, QSAR models can be developed using a variety of molecular descriptors. These descriptors quantify different aspects of the molecule's structure, such as its topology, electronic properties (e.g., dipole moment), and hydrophobicity (e.g., LogP).

A typical QSAR study involves:

Data Set Preparation: Assembling a set of azetidine derivatives with experimentally measured biological activities.

Descriptor Calculation: Computing a wide range of molecular descriptors for each compound in the set.

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a model that correlates a subset of descriptors with activity.

Validation: Rigorously testing the model's predictive power using internal (e.g., leave-one-out cross-validation) and external validation techniques.

For instance, a QSAR study on azetidine-2-carbonitriles with antimalarial activity identified a descriptor related to polarizability as the most influential factor for activity. This insight was then used to design new, more potent derivatives. Similarly, 2D- and 3D-QSAR models for other heterocyclic compounds have successfully identified key structural features, such as the importance of hydrophobicity and specific steric and electrostatic fields around the molecule, that are crucial for biological activity. Such models provide a rational framework for the future design of novel 3-(difluorophenyl)azetidin-3-ol derivatives with improved therapeutic potential.

Biological Target Identification and Mechanism of Action Investigations for 3 2,4 Difluorophenyl Azetidin 3 Ol and Analogues

Enzyme Modulation Studies

The interaction of 3-(2,4-Difluorophenyl)azetidin-3-ol analogues with various enzymes has been a subject of scientific inquiry, exploring their potential as inhibitors in different pathological contexts.

Cytochrome P450 Enzyme Inhibition (e.g., CYP1A2 inhibition by related difluorophenyl compounds)

Cytochrome P450 (CYP) enzymes are a superfamily of hemoproteins responsible for the metabolism of a vast majority of drugs and other xenobiotics. nih.govbiomolther.org Inhibition of these enzymes, particularly isoforms like CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4, is a major cause of drug-drug interactions. biomolther.orgnih.gov Inhibition can be reversible (competitive or non-competitive) or irreversible, with mechanism-based inhibition being a particularly significant type where the enzyme converts a substrate into a reactive intermediate that inactivates it. mdpi.com

While specific studies on the inhibitory effects of this compound on CYP450 enzymes were not identified in the reviewed literature, the general class of compounds containing a difluorophenyl group is of interest. The potential for any new chemical entity to act as a perpetrator or victim in drug-drug interactions necessitates screening for CYP inhibition. nih.govresearchgate.net For example, to minimize competitive inhibition at a specific isoform like CYP1A2, the administration times of two competing drug substrates should be separated. mdpi.com Common inhibitors for major CYP isoforms are well-documented; for instance, fluvoxamine (B1237835) is a known inhibitor of CYP1A2 and cimetidine (B194882) inhibits multiple CYPs including CYP1A2 and CYP3A4. nih.gov The evaluation of difluorophenyl azetidine (B1206935) compounds would be a necessary step in their preclinical development to understand their potential for metabolic drug interactions.

Protease Inhibition (e.g., SARS-CoV-2 Main Protease (Mpro) and Spike Protein (Spro) interactions with azetidine derivatives)

The main protease (Mpro or 3CLpro) of SARS-CoV-2 is a critical enzyme for viral replication, making it a prime target for antiviral drug development. nih.govmdpi.com Its function relies on a catalytic cysteine, and the enzyme is highly conserved among coronaviruses. nih.govmdpi.com

Research has focused on developing inhibitors that can covalently bind to this catalytic cysteine. nih.gov Azapeptides, for example, have been designed as Mpro inhibitors, with some compounds showing potent activity. nih.govchemrxiv.org Similarly, other scaffolds are being explored. A series of inhibitors based on benzoisothiazolone were designed, leading to a compound with an IC₅₀ value of 116 nM against Mpro. nih.gov Thiazolidine-4-one derivatives have also been investigated, with the thiazolidinone core acting as a mimic of the Gln amino acid of the natural substrate. mdpi.com While no specific data exists for this compound, these studies on related heterocyclic structures highlight the potential for azetidine-based compounds to be developed as protease inhibitors.

Table 1: Inhibition of SARS-CoV-2 Main Protease (Mpro) by Various Inhibitor Scaffolds

| Inhibitor/Scaffold | Reported Potency (IC₅₀/EC₅₀) | Mechanism/Target Note | Reference |

|---|---|---|---|

| Azapeptide Inhibitor (MPI89) | EC₅₀ = 10 nM (antiviral activity) | Features an aza-2,2-dichloroacetyl warhead; covalently engages catalytic cysteine. | nih.gov |

| Azapeptide Inhibitor (14r) | IC₅₀ = 13.3 nM | Designed as azapeptide-based Mpro inhibitor. | chemrxiv.org |

| Benzoisothiazolone Derivative (16b-3) | IC₅₀ = 116 nM | Identified from high-throughput screening; irreversible inhibitor. | nih.gov |

Elastase Inhibition by Azetidinone Derivatives

Human Leukocyte Elastase (HLE) is a serine protease released by neutrophils during inflammation. An imbalance between HLE and its endogenous inhibitors can lead to tissue damage in diseases like pulmonary emphysema and rheumatoid arthritis. benthamdirect.comeurekaselect.com Consequently, HLE is a significant therapeutic target.

Azetidinone (β-lactam) derivatives have been identified as potent inhibitors of HLE. nih.gov Studies on 4-alkylidene-azetidin-2-ones demonstrated that substitutions on the β-lactam ring are crucial for activity. Specifically, C-4 unsaturation was shown to determine the degree of biological activity, with certain derivatives showing selectivity for HLE. nih.gov Other research on 3-substituted azetidinone structures also identified compounds with significant HLE inhibitory activity. benthamdirect.comeurekaselect.com

Table 2: Inhibition of Human Leukocyte Elastase (HLE) by Azetidinone Derivatives

| Compound/Derivative Type | Reported Potency | Reference |

|---|---|---|

| 3-[1-(tert-butyldimethylsilyloxy)-ethyl] derivative | IC₅₀ = 4 µM | nih.gov |

| Azetidinone derivative 3e | 45% inhibition (at 450 µM) | benthamdirect.comeurekaselect.com |

| Azetidinone derivative 3f | 57% inhibition (at 450 µM) | benthamdirect.comeurekaselect.com |

| Azetidinone derivative 3h | 69% inhibition (at 450 µM) | benthamdirect.comeurekaselect.com |

Receptor Binding and Pathway Modulation

The rigid structure of the azetidine ring makes it a valuable component in designing ligands that can bind with high specificity to various receptors.

Dopamine (B1211576) Receptor Antagonism by Azetidine Derivatives

Dopamine receptors, particularly the D2-like family (D2, D3, and D4), are crucial G-protein-coupled receptors in the central nervous system and are targets for treating a range of neurological and psychiatric disorders. mdpi.com The azetidine scaffold has been incorporated into compounds designed as dopamine receptor antagonists. researchgate.net

One line of research involved the synthesis of N-(1-benzhydryl-azetidin-3-yl)-benzamide derivatives, which were evaluated for their affinity for D2 and D4 receptors. researchgate.net Another approach focused on inhibiting the vesicular monoamine transporter 2 (VMAT2), which transports dopamine into synaptic vesicles. nih.govnih.gov Reducing the central piperidine (B6355638) ring of the known VMAT2 inhibitor lobelane (B1250731) to a four-membered azetidine ring resulted in novel analogues with potent inhibitory activity on dopamine uptake. nih.govnih.gov These studies demonstrated that both cis and trans isomers of the azetidine derivatives could be potent inhibitors, suggesting flexibility in how these ligands interact with the VMAT2 binding site. nih.gov

Table 4: Modulation of Dopaminergic Systems by Azetidine Derivatives

| Compound/Derivative | Target | Reported Potency (Kᵢ) | Reference |

|---|---|---|---|

| N-(1-benzhydryl-azetidin-3yl)-2-bromo-benzamide | Dopamine D2 Receptor | Most potent D2 antagonist in its series | researchgate.net |

| N-(1-benzhydryl-azetidin-3yl)-4-bromo-benzamide | Dopamine D4 Receptor | Most potent D4 antagonist in its series | researchgate.net |

| cis-azetidine derivative (22b) | VMAT2 | 24 nM | nih.govnih.gov |

| trans-methylenedioxy analog (15c) | VMAT2 | 31 nM | nih.govnih.gov |

| Norlobelane | VMAT2 | 43 nM | nih.govnih.gov |

| Lobelane | VMAT2 | 45 nM | nih.govnih.gov |

Signal Transducers and Activators of Transcription-3 (STAT3) Inhibition by Azetidine Amides

Azetidine amides have emerged as a significant class of small-molecule inhibitors targeting Signal Transducer and Activator of Transcription 3 (STAT3), a protein implicated in various cellular processes, including cell growth, differentiation, and inflammation. Aberrant STAT3 activation is a hallmark of many human cancers, making it an attractive therapeutic target. nih.gov

Research has demonstrated a progression from previously studied proline-based STAT3 inhibitors to a more potent series of (R)-azetidine-2-carboxamide analogues. acs.orgacs.org This new series exhibits sub-micromolar potency in inhibiting STAT3's DNA-binding activity. acs.org The switch from R-proline-amides to R-azetidine-2-carboxamides led to the development of analogues with significantly improved inhibitory concentrations (IC₅₀). acs.org For instance, optimization of a salicylate (B1505791) series yielded analogues with a log-order improvement in potency over earlier versions. acs.org

Medicinal chemistry efforts have produced azetidine-based compounds that irreversibly bind to STAT3 and selectively inhibit its activity over other STAT family members like STAT1 or STAT5. nih.gov Specific analogues, such as 7g and 9k, have been shown to directly bind to STAT3 with high affinity, as confirmed by isothermal titration calorimetry. acs.orgnih.gov This binding effectively inhibits STAT3 DNA-binding activity. nih.gov Mass spectrometry analysis has identified that these azetidine compounds can form covalent bonds with cysteine residues (Cys426 and Cys468) on the STAT3 protein, which is crucial for their high-potency inhibition. nih.gov

The table below summarizes the inhibitory activity of selected azetidine amide analogues against STAT3.

| Compound | STAT3 EMSA IC₅₀ (µM) | STAT1/STAT5 IC₅₀ (µM) | Reference |

| 5a | 0.55 | >18 | acs.orgacs.org |

| 5o | 0.38 | >18 | acs.orgacs.org |

| 8i | 0.34 | >18 | acs.org |

| H172 (9f) | 0.38 - 0.98 | >15.8 | nih.gov |

| H182 | 0.38 - 0.98 | >15.8 | nih.gov |

| H120 (8e) | 1.75 - 2.07 | Not specified | nih.gov |

| H105 (8f) | 1.75 - 2.07 | Not specified | nih.gov |

EMSA: Electrophoretic Mobility Shift Assay

RNA-Binding Protein Inhibition by Azetidine-Based Small Molecules

The targeting of RNA and RNA-binding proteins represents an expanding frontier in drug discovery, with implications for diseases like cancer, neurodegeneration, and viral infections. max-planck-innovation.com A novel platform utilizing azetidine-based small molecules has been developed to create innovative RNA-binding compounds. max-planck-innovation.com

This approach leverages the distinct steric rigidity and structural characteristics of the four-membered azetidine core. max-planck-innovation.com By attaching specific aromatic RNA-binding fragments to this scaffold, researchers can generate diverse chemical libraries and develop molecules with therapeutic relevance. max-planck-innovation.com The key advantages of this azetidine-based method include:

Expansion of Chemical Space : The azetidine core provides a unique scaffold that moves beyond conventional linear, hydrophobic aromatic structures. max-planck-innovation.com

High Customizability : The platform allows for the flexible attachment of various RNA-binding fragments, enabling tailoring for specific RNA targets. max-planck-innovation.com

Enhanced Efficacy : These compounds have demonstrated the potential for improved RNA-binding selectivity and potency. max-planck-innovation.com

This technology, which is the subject of a patent application (PCT/EP2023078937), offers a foundation for developing novel therapies that target RNA with potentially greater efficacy and improved safety profiles. max-planck-innovation.com

Colony Stimulating Factor 1 Receptor (CSF1R) Inhibition by Azetidine Derivatives

Azetidine derivatives have been identified as potent Type II inhibitors of the Colony Stimulating Factor 1 Receptor (CSF1R), a key regulator of macrophage and osteoclast development. nih.govnih.gov Through structure-based drug design utilizing docking models, a novel azetidine scaffold was discovered, leading to compounds with high CSF1R inhibitory activity. nih.gov

The representative compound 4a from this series demonstrated a high level of inhibitory activity with an IC₅₀ of 9.1 nM. nih.gov Further optimization of this novel azetidine series led to the identification of JTE-952 as a clinical candidate. JTE-952 exhibits high cellular activity (IC₅₀ = 20 nM) and a favorable pharmacokinetic profile. nih.gov

X-ray co-crystal structure analysis confirmed that these azetidine compounds bind to the "DFG-out" conformation of the CSF1R protein, which is characteristic of Type II kinase inhibitors. nih.gov Furthermore, kinase panel assays indicated that JTE-952 possesses high selectivity for CSF1R. nih.gov

Cellular Effects in Research Models (Excluding Clinical Outcomes)

In Vitro Cytotoxic Effects on Cancer Cell Lines (e.g., breast cancer MCF7)

Azetidine-based compounds have been evaluated for their cytotoxic effects across various cancer cell lines. In the context of STAT3 inhibition, certain azetidine amides (7e, 7f, 7g, and 9k) were shown to inhibit the viability of breast cancer cells like MDA-MB-231 and MDA-MB-468, which harbor constitutively active STAT3. acs.orgnih.gov However, these compounds exhibited weaker effects on the breast cancer cell line MCF-7, which does not have persistently active STAT3. acs.orgnih.gov

Other research into different azetidine derivatives has shown more potent effects on MCF-7 cells. For example, a series of 3-fluoro and 3,3-difluoro β-lactams (a class of compounds containing an azetidin-2-one (B1220530) ring) were synthesized as analogues of the tubulin-targeting agent combretastatin (B1194345) A-4. mdpi.com Two of these compounds demonstrated significant antiproliferative activity against MCF-7 cells. mdpi.com

The table below presents the cytotoxic activity of selected azetidine analogues on the MCF-7 breast cancer cell line.

| Compound | Class | MCF-7 IC₅₀ / GI₅₀ (µM) | Reference |

| 3-fluoro-4-(3-hydroxy-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one (32) | Fluoro-β-lactam | 0.075 | mdpi.com |

| 3-fluoro-4-(3-fluoro-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one (33) | Fluoro-β-lactam | 0.095 | mdpi.com |

| Spiro[azetidine-2, 3'-indole]-2', 4(1'H)-dione derivative (7g) | Spiro-azetidinone | Significant cytotoxicity (IC50 comparable to doxorubicin) | scholarsresearchlibrary.com |

IC₅₀: Half-maximal inhibitory concentration; GI₅₀: 50% growth inhibition.

Modulation of Cell Proliferation and Survival Pathways

Azetidine-based STAT3 inhibitors directly impact cell proliferation and survival by disrupting STAT3-mediated signaling. In cancer cells with constitutively active STAT3, such as MDA-MB-231, treatment with azetidine amides like 7g and 9k inhibited STAT3 phosphorylation and its subsequent DNA-binding activity. acs.orgnih.gov This disruption of the STAT3 pathway leads to several downstream cellular effects:

Inhibition of Cell Growth : Treatment with analogues 7e, 7f, 7g, or 9k resulted in a reduced number of viable cells, with EC₅₀ values in the range of 0.9–1.9 μM. acs.org

Inhibition of Colony Formation : At a concentration of 1 μM, compound 7g completely inhibited colony formation in MDA-MB-231 cells, while other analogues also showed significant inhibition, indicating an attenuation of cancer cell survival. nih.govacs.org

Induction of Apoptosis : The inhibition of STAT3 signaling by these azetidine compounds was shown to induce programmed cell death (apoptosis) in breast cancer cells. acs.orgnih.gov

Furthermore, potent azetidine-based irreversible STAT3 inhibitors like H120 and H182 have been shown to inhibit the growth of triple-negative breast cancer (TNBC) xenografts, demonstrating their ability to modulate cell survival pathways in vivo. nih.gov

Antiviral Activity (e.g., against Human Coronavirus (229E) and SARS-CoV-2)

The azetidine scaffold has been identified as having potential antiviral properties. Specifically, compounds containing the azetidine moiety have displayed activity against Human Coronavirus 229E (HCoV-229E), one of the viruses responsible for the common cold. researchgate.net

While extensive research on this compound itself against specific coronaviruses is not widely published, the broader class of azetidines is recognized for its pharmacological potential in this area. researchgate.net The search for effective antiviral agents against coronaviruses like HCoV-229E and SARS-CoV-2 is ongoing. news-medical.netnih.gov Research into other small molecules has shown that inhibiting the main protease (Mpro), an essential enzyme for viral replication, is a viable strategy. nih.gov Additionally, host-targeting antivirals are being explored as a promising class of compounds. nih.gov The demonstrated activity of the azetidine structural motif against HCoV-229E suggests it is a promising area for the future development of novel antiviral therapeutics. researchgate.net

Antimicrobial Activity Against Bacterial and Fungal Strains

The azetidine ring is a core structural motif in many antibacterial agents, most notably the β-lactam antibiotics. bepls.com Research into novel azetidine derivatives continues to explore their potential against a range of bacterial and fungal pathogens. While direct studies on the antimicrobial properties of this compound are limited, the activities of related azetidinone and other azetidine derivatives offer valuable insights.

The antimicrobial potential of azetidine derivatives is not limited to the azetidin-2-one scaffold. A study on new azetidine-3-carbonyl-N-methyl-hydrazino derivatives of fluoroquinolones revealed that some of these compounds exhibited good antibacterial activity, inhibiting the growth of both Methicillin-sensitive and Methicillin-resistant Staphylococcus aureus, as well as Escherichia coli. nih.gov

While these findings highlight the general antimicrobial potential of the azetidine class, it is important to note that the specific substitution pattern on the azetidine ring and the attached aryl groups significantly influences the biological activity. The presence of fluorine atoms, as in this compound, can modulate the electronic properties and lipophilicity of a molecule, which in turn can affect its antimicrobial potency. researchgate.net

Table 1: Antimicrobial Activity of Selected Azetidine Analogues (Note: Data for this compound is not available in the reviewed literature. The following table presents data for related azetidine derivatives to illustrate the potential activity of this class of compounds.)

| Compound/Derivative | Test Organism | Activity/MIC | Reference |

| N-(3-chloro-2-oxo-4-substituted-azetidine-1-yl) isonicotinamide (B137802) derivatives (2d and 2e) | S. aureus, E. coli, C. albicans, M. tuberculosis | Excellent activity | scholarsresearchlibrary.com |

| 1-(4-(1H-naphtho[1,8-de] mdpi.comnih.govnih.govtriazin-1-ylsulfonyl)phenyl)-3-chloro-4-arylazetidin-2-one (3b, 3d, 3f) | S. aureus, B. subtilis, E. coli, K. promioe | More active than other compounds in the series | scholarsresearchlibrary.com |

| Azetidine-3-carbonyl-N-methyl-hydrazino derivatives of fluoroquinolones (Compound 6i) | Methicillin-sensitive S. aureus, Methicillin-resistant S. aureus, E. coli | MIC: 0.25–16.00 μg/mL | nih.gov |

| 3-chloro-1-(4-fluoro phenyl)-4-(pyridine-3-yl) azetidin-2-one (4a) | S. aureus, B. subtilis, E. coli | Most active in the series | nih.gov |

MIC: Minimum Inhibitory Concentration

Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. Consequently, there is significant interest in the discovery of novel antioxidant compounds. Several studies have explored the antioxidant potential of azetidine derivatives.

A study on newly synthesized azetidinone derivatives found that all tested compounds possessed antioxidant activity. bepls.com The antioxidant potential was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method, with some compounds showing effective antioxidant activity when compared to the standard, ascorbic acid. bepls.com

Another investigation into novel 4-oxo-azetidine derivatives synthesized from Schiff bases also revealed antioxidant properties. who.int The study, which employed nitric oxide and superoxide (B77818) radical scavenging methods, found that derivatives with a chlorine substituent on the phenyl ring exhibited the highest activity. who.int This highlights the influence of substituent groups on the antioxidant capacity of these molecules.

The introduction of fluorine atoms into a molecule can also impact its antioxidant properties. A theoretical study on the fluorination of ferulic acid, a known antioxidant, suggested that fluorination could be a promising strategy to design drugs with improved pharmacological properties, including antioxidant activity. nih.gov While this study was not on an azetidine derivative, it underscores the potential role of fluorine in modulating antioxidant capacity.

It is hypothesized that the antioxidant activity of certain azetidine derivatives may be attributed to their ability to donate a hydrogen atom or an electron to stabilize free radicals. The specific structural features, including the nature and position of substituents on the aromatic ring, play a crucial role in this activity.

Table 2: Antioxidant Activity of Selected Azetidine Analogues (Note: Data for this compound is not available in the reviewed literature. The following table presents data for related azetidine derivatives to illustrate the potential activity of this class of compounds.)

| Compound/Derivative | Assay Method | Result | Reference |

| Azetidinone derivatives (Va and Vb) | DPPH radical scavenging | Effective antioxidant activity | bepls.com |

| 4-Oxo-azetidine derivatives with chlorine substituent | Nitric oxide and superoxide radical scavenging | Maximum activity in the series | who.int |

Chemical Reactivity and Transformations of 3 2,4 Difluorophenyl Azetidin 3 Ol

Ring Opening Reactions of the Azetidine (B1206935) Moiety

The cleavage of the strained four-membered azetidine ring is a prominent feature of its chemistry, providing access to a variety of acyclic amino alcohol derivatives. These reactions can be promoted by different reagents and conditions, often with a high degree of regioselectivity.

The ring-opening of azetidines is often facilitated by the use of Lewis acids. These reagents can activate the azetidine ring, making it more susceptible to nucleophilic attack. While specific studies on 3-(2,4-Difluorophenyl)azetidin-3-ol are not extensively documented in publicly available literature, the behavior of analogous 3-aryl-azetidin-3-ol systems provides valuable insights. For instance, the treatment of 2-aryl-N-tosylazetidines with Lewis acids like copper(II) triflate has been shown to induce a ring-opening rearrangement to form allylamines. nih.gov This suggests that Lewis acids can promote the cleavage of the C-C or C-N bonds within the azetidine ring, leading to rearranged products. The presence of the electron-withdrawing difluorophenyl group at the 3-position is expected to influence the regioselectivity of such openings.

A plausible mechanism for the Lewis acid-promoted ring opening involves the coordination of the Lewis acid to the azetidine nitrogen or the hydroxyl group, which enhances the electrophilicity of the ring carbons. Subsequent attack by a nucleophile, either intermolecularly or intramolecularly, leads to the cleavage of one of the ring bonds.

| Lewis Acid | Substrate Analogue | Outcome | Reference |

| Copper(II) triflate | 2-Aryl-N-tosylazetidines | Ring-opening rearrangement to allylamines | nih.gov |

| Boron trifluoride etherate | N-Sulfonyl-protected aziridyl alcohols | Regioselective ring-opening with azoles | googleapis.com |

This table presents examples of Lewis acid-promoted ring openings in related aza-heterocycles, illustrating potential reaction pathways for this compound.

Recent advancements in synthetic methodology have focused on the development of transition-metal-free reactions. For azetidine derivatives, this can be achieved under various conditions. For instance, the ring-opening of 1-alkyl- and 1-benzyl-3-azetidinols with phenols has been reported to occur without the need for a metal catalyst, proceeding through an azetidinium ion intermediate. google.com This type of reaction is highly dependent on the substituents on the azetidine ring and the nature of the nucleophile.

The regioselectivity of azetidine ring-opening is a critical aspect for its synthetic utility. In many cases, the cleavage occurs at the N-C bond. Studies on cis- and trans-2-phenyl-3-azetidinols have shown that ring opening by phenols is highly regioselective, proceeding via cleavage of the N-C2 bond. google.com This selectivity is attributed to the stability of the resulting carbocation or the transition state leading to the product.

For this compound, the electronic properties of the difluorophenyl group are expected to play a significant role in directing the regioselectivity of the ring opening. The electron-withdrawing nature of the fluorine atoms can influence the stability of potential cationic intermediates, thereby favoring the cleavage of a specific N-C bond.

Functionalization of the Azetidinol (B8437883) Hydroxyl Group

The tertiary hydroxyl group in this compound is a key site for derivatization, allowing for the introduction of various functional groups and the modulation of the molecule's physicochemical properties. Standard reactions for alcohol functionalization can be applied, although the steric hindrance around the tertiary center and the potential for competing reactions with the azetidine ring must be considered.

Common derivatization strategies include esterification and etherification. For example, a patent for the preparation of azelnidipine (B1666253), a calcium channel blocker, describes the esterification of 1-benzhydryl-3-azetidinol with cyanoacetic acid using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent. Similar methodologies could be employed for the esterification of this compound.

| Reaction Type | Reagents | Product Type | Potential Application | Reference |

| Esterification | Carboxylic acid, DCC | Azetidinyl ester | Prodrug synthesis, intermediate for further reactions | |

| Sulfonylation | Sulfonyl chloride, base | Azetidinyl sulfonate | Introduction of a leaving group for nucleophilic substitution |

This table summarizes potential functionalization reactions of the hydroxyl group based on established methods for similar azetidinol compounds.

Reactions of the Difluorophenyl Group

The 2,4-difluorophenyl group is an important pharmacophore and also offers opportunities for further chemical modification. The fluorine atoms activate the aromatic ring towards nucleophilic aromatic substitution (SNAr). This allows for the introduction of a variety of nucleophiles, such as amines, alkoxides, and thiolates, at the positions ortho and para to the fluorine atoms. The regioselectivity of the substitution is influenced by the electronic effects of the azetidinol substituent and the reaction conditions.

Another potential reaction is directed ortho-metalation (DoM). In this strategy, a directing group on the aromatic ring facilitates the deprotonation of an adjacent ortho position by a strong base, typically an organolithium reagent. The resulting aryllithium species can then be quenched with various electrophiles. While the hydroxyl group of the azetidinol could potentially act as a directing group, protection of this group might be necessary to avoid side reactions.

Future Research Directions and Unexplored Avenues for 3 2,4 Difluorophenyl Azetidin 3 Ol Research

Development of Novel and Green Synthetic Methodologies

While methods for creating azetidine (B1206935) rings exist, future research should prioritize the development of more efficient, scalable, and environmentally benign synthetic routes to 3-(2,4-Difluorophenyl)azetidin-3-ol and its derivatives.

Current synthetic approaches to related heterocyclic structures often rely on multi-step processes that may involve harsh reagents or produce significant waste. Future work could focus on:

Catalytic Asymmetric Synthesis: Developing methods that establish the chiral center at the C3 position in a single, highly enantioselective step would be a significant advancement. Gold-catalyzed oxidative cyclization of N-propargylsulfonamides has proven effective for producing chiral azetidin-3-ones, which are direct precursors to azetidinols. nih.gov Adapting such methodologies could provide efficient access to optically pure enantiomers.

Green Chemistry Approaches: The principles of green chemistry should be integrated into synthetic design. mdpi.comresearchgate.net This includes the use of safer solvent systems, such as deep eutectic solvents (DES), and energy-efficient reaction conditions promoted by microwave or ultrasound irradiation. mdpi.comresearchgate.net One-pot reactions, where multiple transformations occur in a single vessel, can streamline synthesis and reduce waste, representing a valuable goal for future synthetic efforts. researchgate.net

Flow Chemistry: Continuous flow synthesis offers advantages in safety, scalability, and control over reaction parameters. Developing a flow-based synthesis for the key intermediates or the final compound could facilitate large-scale production for extensive biological testing.

Novel Precursors and Reactions: Exploration of novel starting materials and reaction pathways, such as the oxidative amination of allenes or iron-catalyzed alkylations, could lead to new disconnections and more efficient routes to the azetidinol (B8437883) core. acs.orgnih.gov

Advanced Mechanistic Characterization of Biological Interactions at the Molecular Level

A significant gap in the current knowledge is the precise molecular mechanism of action for this compound. While related azetidinone compounds have been studied, a dedicated investigation into how this specific molecule interacts with biological targets is crucial. nih.gov

Future research should employ a suite of advanced biophysical and structural biology techniques:

X-ray Crystallography and Cryo-EM: Obtaining high-resolution crystal or cryo-electron microscopy structures of the compound in complex with its biological target(s) is paramount. This would provide definitive evidence of the binding mode, key intermolecular interactions (e.g., hydrogen bonds, halogen bonds from the fluorine atoms), and any conformational changes induced upon binding. Such techniques have been used to elucidate the binding of other complex heterocyclic ligands. nih.govnih.gov

Molecular Docking and Dynamics Simulations: In the absence of experimental structures, computational methods can offer predictive insights. nih.govuomustansiriyah.edu.iqmdpi.comrdd.edu.iq Molecular docking can be used to screen potential protein targets and propose binding poses. nih.govuomustansiriyah.edu.iq Subsequent molecular dynamics (MD) simulations can then assess the stability of these poses and map the energetic landscape of the protein-ligand interaction over time, as has been done for related azetidinone systems to understand their engagement with targets like β-lactamase. nih.gov

Biophysical Assays: Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Nuclear Magnetic Resonance (NMR) spectroscopy can provide quantitative data on binding affinity, kinetics (on- and off-rates), and thermodynamics, offering a deeper understanding of the molecular recognition process.

Integration of Artificial Intelligence and Machine Learning for De Novo Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. nih.govnih.gov These computational tools can be leveraged to explore the chemical space around the this compound scaffold.

Key applications for future research include:

De Novo Design: Generative AI models can design novel analogues by suggesting modifications to the core structure. These models can be trained on vast datasets of known bioactive molecules to learn the complex rules of molecular recognition and propose structures with a high probability of activity against a specific target. nih.gov

Property Prediction: ML models can be built to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as potential toxicity, of virtual compounds. nih.gov This in silico screening allows researchers to prioritize the synthesis of candidates with the most promising drug-like profiles, saving time and resources.

Retrosynthesis Prediction: AI-powered tools can analyze a target molecule and propose one or more efficient synthetic routes, potentially identifying novel or more efficient pathways than those conceived by human chemists. nih.gov

Exploration of New Biological Targets and Pathways Beyond Current Scope

The biological activity of this compound is poorly defined. However, the chemical motifs present in the molecule—the azetidine ring and the difluorophenyl group—are found in compounds with a wide array of biological functions, suggesting a rich field for discovery. nih.govnih.govijream.org

Future screening efforts should be directed toward a diverse range of therapeutic areas:

Oncology: Azetidinone derivatives have been investigated as anticancer agents. nih.govuomustansiriyah.edu.iq The subject compound and its analogues should be screened against panels of cancer cell lines and key oncogenic targets like kinases, sirtuins, and growth factor receptors. nih.gov

Infectious Diseases: The 2,4-difluorophenyl moiety is a key component of successful antifungal drugs like fluconazole. nih.gov Therefore, a thorough investigation of this compound's activity against a broad spectrum of fungal pathogens is warranted. Furthermore, given that many azetidinones possess antibacterial and antiviral properties, these activities should also be explored. nih.govijream.orgresearchgate.netmdpi.com

Inflammation and Immunology: Many heterocyclic compounds are potent modulators of inflammatory pathways, such as cyclooxygenase (COX) enzymes. nih.gov Screening for anti-inflammatory activity could reveal novel therapeutic applications.

Central Nervous System (CNS) Disorders: The azetidine scaffold is considered a valuable motif for CNS-targeting drugs. Exploring targets related to neurodegenerative diseases or psychiatric disorders could be a fruitful avenue.

Design and Synthesis of Conformationally Constrained or Hybrid Azetidinol Analogues for Enhanced Specificity

Modifying the core structure to create more complex molecules can lead to enhanced potency and selectivity. Two promising strategies for future research are conformational constraint and the creation of hybrid molecules.

Conformationally Constrained Analogues: Introducing rigidity into the molecular scaffold can pre-organize the molecule into its bioactive conformation, reducing the entropic penalty of binding and potentially increasing affinity and selectivity. This can be achieved by synthesizing spirocyclic or fused bicyclic systems involving the azetidine ring. nih.govnih.gov

Hybrid Molecules and PROTACs: A particularly exciting avenue is the use of the azetidinol scaffold as a central linker in the design of Proteolysis Targeting Chimeras (PROTACs). nih.gov PROTACs are bifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase. nih.gov The azetidine ring is a known component in PROTAC linkers. medchemexpress.comresearchgate.net A future research program could involve attaching a ligand for a protein of interest (e.g., an oncogenic protein) to one side of the this compound core and a ligand for an E3 ligase (like VHL or cereblon) to the other. The defined stereochemistry and vectoral properties of the azetidinol hub could be exploited to optimize the geometry of the resulting ternary complex, leading to highly potent and selective protein degraders. nih.govsemanticscholar.org

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(2,4-Difluorophenyl)azetidin-3-ol, and how are intermediates characterized?

- Methodology : The compound is typically synthesized via multi-step reactions involving condensation of 2,4-difluorophenyl precursors with azetidine derivatives. For example, triazole-containing analogs are prepared using nucleophilic substitution or Mitsunobu reactions . Key intermediates are characterized via 1H/13C NMR, IR spectroscopy, and mass spectrometry (MS) to confirm regiochemistry and functional group integrity. Elemental analysis ensures purity .

Q. How can researchers ensure the stability of this compound during storage?

- Methodology : Store under inert conditions (argon/nitrogen) at 0–6°C to prevent decomposition. Avoid prolonged exposure to moisture, air, or light, as fluorinated compounds may degrade into toxic byproducts (e.g., HF or COx) . Stability testing via accelerated degradation studies (40°C/75% RH for 6 months) with periodic HPLC analysis is recommended.

Q. What analytical techniques are critical for confirming the structure of this compound?

- Methodology : Use 1H/13C NMR to verify the azetidine ring and fluorine substituents. IR spectroscopy identifies hydroxyl (-OH) and β-lactam (if applicable) stretches. High-resolution MS (HRMS) confirms molecular weight . X-ray crystallography may resolve stereochemical ambiguities in advanced studies .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., unexpected NMR peaks) be resolved during structural elucidation?

- Methodology : If NMR shows unassigned signals, consider dynamic effects (e.g., ring puckering in azetidine) or hydrogen bonding. Use 2D NMR (COSY, HSQC) to map coupling pathways. Compare experimental data with computational predictions (DFT-based NMR chemical shift calculations) . For fluorinated compounds, 19F NMR can clarify electronic environments .

Q. What strategies optimize reaction yields in the synthesis of fluorinated azetidin-3-ol derivatives?

- Methodology :

- Protecting Groups : Use TBDMS for hydroxyl protection to prevent side reactions during fluorination or alkylation steps .

- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of fluorinated intermediates.

- Catalysis : Transition-metal catalysts (e.g., Pd for cross-coupling) improve regioselectivity in aryl-azetidine bond formation .

- Reaction Monitoring : Track progress via TLC or inline HPLC to identify optimal quenching points.

Q. How can researchers profile impurities in this compound, and what thresholds are acceptable?

- Methodology : Use LC-MS/MS with a C18 column (e.g., Agilent ZORBAX) and gradient elution (water/acetonitrile + 0.1% formic acid) to detect impurities. Reference standards for common byproducts (e.g., dehydrohalogenation products) should be synthesized. The ICH Q3A guideline recommends impurity levels <0.15% for early-phase APIs .

Q. What mechanistic insights explain the antifungal activity of this compound derivatives?

- Methodology : Fluorine atoms enhance lipophilicity and target binding. Molecular docking studies suggest inhibition of fungal cytochrome P450 enzymes (e.g., CYP51) via triazole or azetidine coordination to heme iron . In vitro assays (MIC against Candida spp.) validate potency, while resistance studies (e.g., ergosterol biosynthesis mutants) confirm target specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.